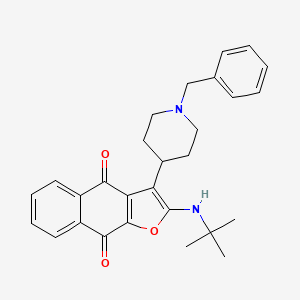

Anti-infective agent 7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H30N2O3 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-2-(tert-butylamino)benzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C28H30N2O3/c1-28(2,3)29-27-22(19-13-15-30(16-14-19)17-18-9-5-4-6-10-18)23-24(31)20-11-7-8-12-21(20)25(32)26(23)33-27/h4-12,19,29H,13-17H2,1-3H3 |

InChI Key |

MRUCKOUZZOKELR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C4CCN(CC4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Daptomycin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Daptomycin is a cyclic lipopeptide antibiotic critical for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy stems from a unique mechanism of action that targets the bacterial cell membrane, leading to rapid bactericidal effects.[2] This guide provides an in-depth examination of Daptomycin's core mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Daptomycin's bactericidal activity is a multi-step process initiated by its interaction with the bacterial cell membrane in the presence of calcium ions.[3][4] The process is highly specific to Gram-positive bacteria due to their unique membrane composition.[3] Gram-negative bacteria are typically resistant because their outer membrane prevents the antibiotic from reaching its target, the inner cytoplasmic membrane.[3]

The key stages of Daptomycin's mechanism are:

-

Calcium-Dependent Conformational Change: In the presence of physiological concentrations of calcium ions, Daptomycin undergoes a conformational change that facilitates its binding to and insertion into the bacterial cell membrane.[3][5] This calcium-decorated form of Daptomycin functionally behaves as a cationic antimicrobial peptide.[5][6]

-

Membrane Insertion and Oligomerization: The lipid tail of the Daptomycin molecule anchors the antibiotic into the cytoplasmic membrane.[3] This insertion is dependent on the presence of the acidic phospholipid phosphatidylglycerol (PG), which is abundant in the membranes of Gram-positive bacteria.[7][8][9] Once inserted, Daptomycin molecules aggregate or oligomerize within the membrane.[3][7]

-

Membrane Disruption and Depolarization: The aggregation of Daptomycin disrupts the local membrane structure, creating holes or ion-conducting channels.[3][7] This leads to an uncontrolled efflux of intracellular ions, most notably potassium (K+).[3][4][10] The rapid loss of positive ions from the cell causes a swift and severe depolarization of the membrane potential.[4][10]

-

Inhibition of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential is a critical event that triggers a cascade of failures in cellular processes.[2][3] The loss of membrane integrity and potential leads to the inhibition of DNA, RNA, and protein synthesis, culminating in bacterial cell death.[2][7][9] Some evidence also suggests that Daptomycin's disruption of membrane domains interferes with the proper functioning of cell wall synthesis machinery.[2][11]

Quantitative Analysis of Daptomycin Activity

The effectiveness of Daptomycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Daptomycin MIC Values against Staphylococcus aureus

| Bacterial Strain | Number of Isolates | Daptomycin MIC Range (µg/mL) | Daptomycin MIC₅₀ (µg/mL) | Daptomycin MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Methicillin-Resistant S. aureus (MRSA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [12] |

| Heterogeneously Glycopeptide-Resistant MRSA (hGISA) | 19 | 0.19 - 1.0 | - | - | [12] |

| MRSA (European Isolates) | 38 | 0.03 - 0.5 | 0.25 | 0.5 | [12] |

| MRSA with Vancomycin MIC of 2 µg/mL | 410 | - | - | 0.5 | [13] |

| Daptomycin Non-Susceptible S. aureus (DNS) | 12 | 2.0 - 4.0 | - | - | [14] |

| MRSA (India) | 63 | <1.0 | - | <1.0 |[15] |

The core mechanistic event—membrane depolarization—has also been quantified. Studies show a direct correlation between the dissipation of membrane potential and the loss of cell viability.

Table 2: Correlation of Membrane Depolarization and Cell Viability in S. aureus

| Time After Daptomycin (5 µg/mL) Addition | Reduction in Membrane Potential | Reduction in Cell Viability | Reference |

|---|---|---|---|

| 30 minutes | >90% | >99% | [4][10][16] |

| 60 minutes | Fully Depolarized | >99% |[4][16] |

Mechanisms of Resistance

Resistance to Daptomycin in S. aureus is a complex, stepwise process often involving multiple genetic mutations.[17] The primary mechanisms do not involve degradation of the antibiotic but rather alterations to the bacterial cell envelope that prevent Daptomycin from reaching its target.

Key resistance strategies include:

-

Alteration of Membrane Charge: Mutations in the mprF gene are frequently observed in Daptomycin-resistant strains.[6][17] The MprF enzyme adds positively charged lysine to phosphatidylglycerol (L-PG), which is then moved to the outer leaflet of the membrane.[17] This increases the net positive charge of the bacterial surface, leading to electrostatic repulsion of the cationic Ca²⁺-Daptomycin complex.[1][6]

-

Changes in Cell Wall and Membrane Homeostasis: Mutations in the two-component signal transduction system yycG (also known as walK) can also confer resistance.[6][17] This system is a critical regulator of cell wall metabolism, and mutations here can alter the cell envelope in ways that reduce Daptomycin susceptibility.[5]

Experimental Protocols

Elucidating Daptomycin's mechanism of action relies on specific assays. The following protocol details a fluorimetric method for measuring bacterial membrane potential, a key experiment for this antibiotic.[4][16]

Protocol: Fluorimetric Assay for Membrane Potential

This protocol is based on the methodology used to demonstrate that Daptomycin's bactericidal activity correlates with membrane depolarization.[4] It uses a fluorescent dye whose emission spectrum changes in response to the membrane potential.

1. Materials and Reagents:

-

Mid-logarithmic phase culture of S. aureus.

-

Phosphate-buffered saline (PBS).

-

Daptomycin solution (e.g., 5 µg/mL).

-

Calcium Chloride (CaCl₂) solution (to supplement media to 50 mg/L).

-

Membrane potential-sensitive dye (e.g., DiOC₂(3)).

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.

-

Fluorimeter with appropriate excitation and emission filters.

2. Procedure:

-

Bacterial Preparation: Harvest S. aureus cells from a mid-log phase culture by centrifugation. Wash the cells twice with PBS.

-

Cell Resuspension: Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

Dye Loading: Add the membrane potential-sensitive dye to the cell suspension at a final concentration (e.g., 1 µM DiOC₂(3)) and incubate in the dark at room temperature for a set period (e.g., 30 minutes) to allow the dye to equilibrate across the bacterial membranes.

-

Baseline Measurement: Transfer the cell suspension to a cuvette and record the baseline fluorescence in the fluorimeter for several minutes to ensure a stable signal.

-

Addition of Agent: Add Daptomycin (e.g., to a final concentration of 5 µg/mL) to the cuvette. Ensure rapid mixing. For the positive control, add CCCP instead.

-

Kinetic Measurement: Immediately begin recording the change in fluorescence intensity over time. Continue recording for a desired period (e.g., 30-60 minutes).[4]

-

Data Analysis: Depolarization is observed as a change in the fluorescence signal. The rate and extent of this change are compared between the Daptomycin-treated sample, an untreated control, and the CCCP-treated positive control.

References

- 1. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 4. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daptomycin resistance mechanisms in clinically derived Staphylococcus aureus strains assessed by a combined transcriptomics and proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daptomycin - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Correlation of daptomycin bactericidal activity and membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of daptomycin tested against Staphylococcus aureus with vancomycin MIC of 2 microg/mL isolated in the United States and European hospitals (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Daptomycin Non-Susceptible Staphylococcus aureus for Stability, Population Profiles, mprF Mutations, and Daptomycin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

"synthesis and characterization of Anti-infective agent 7"

An in-depth analysis of scientific literature and chemical databases reveals no specific, publicly recognized compound designated as "Anti-infective agent 7". This nomenclature is likely a placeholder, an internal project code, or a hypothetical name not yet disclosed in public-facing research.

Therefore, to fulfill the user's request for a detailed technical guide on the synthesis and characterization of an anti-infective agent, this report will focus on a representative, well-documented synthetic antibiotic, Linezolid . Linezolid is the first of the oxazolidinone class of antibiotics and is used to treat serious infections caused by Gram-positive bacteria.

This guide will provide a comprehensive overview of a common synthetic route to Linezolid, detail its characterization methods, and present the associated data in the requested format.

Synthesis of Linezolid

The synthesis of Linezolid is a multi-step process. One common and efficient laboratory-scale synthesis begins with (R)-glycidyl butyrate. The following sections detail the experimental protocol for a widely recognized synthetic route.

Experimental Protocol: Synthesis of Linezolid

Step 1: Synthesis of (R)-N-(3-chloro-2-hydroxypropyl)acetamide

-

To a solution of (R)-glycidyl butyrate (1 equivalent) in methanol, add a solution of 3-morpholin-4-yl-phenylamine (1.1 equivalents) in methanol.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate alcohol.

Step 2: Formation of the Oxazolidinone Ring

-

Dissolve the alcohol intermediate from Step 1 in dichloromethane.

-

Add carbonyldiimidazole (CDI) (1.2 equivalents) in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the oxazolidinone intermediate.

Step 3: Introduction of the Acetyl Group

-

To a solution of the oxazolidinone intermediate from Step 2 in dichloromethane, add triethylamine (1.5 equivalents) and acetic anhydride (1.3 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting solid is recrystallized from ethyl acetate/hexanes to yield pure Linezolid.

Synthesis Workflow

Caption: Synthetic pathway of Linezolid from (R)-glycidyl butyrate.

Characterization of Linezolid

The characterization of a synthesized compound is crucial to confirm its identity, purity, and structure. The following table summarizes the expected characterization data for Linezolid.

Table 1: Physicochemical and Spectroscopic Data for Linezolid

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 181.5-182.5 °C |

| Molecular Formula | C₁₆H₂₀FN₃O₄ |

| Molecular Weight | 337.35 g/mol |

| ¹H NMR (400 MHz, CDCl₃) δ | 7.45 (t, 1H), 7.09 (dd, 1H), 6.91 (t, 1H), 4.78 (m, 1H), 4.05 (t, 1H), 3.98 (m, 2H), 3.86 (t, 2H), 3.05 (t, 2H), 2.03 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) δ | 170.8, 154.9, 152.3, 136.1, 119.2, 113.6, 107.9, 71.5, 66.8, 49.9, 48.1, 22.9 |

| Mass Spectrum (ESI+) | m/z 338.15 [M+H]⁺ |

| Purity (HPLC) | >99% |

Experimental Protocols: Characterization Methods

High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Proton (¹H) NMR: Spectra are recorded with a pulse angle of 30°, a relaxation delay of 1.0 s, and 16 scans.

-

Carbon (¹³C) NMR: Spectra are recorded using a proton-decoupled sequence with a pulse angle of 30°, a relaxation delay of 2.0 s, and 1024 scans.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

-

Instrument: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 100-1000.

-

Sample Infusion: The sample is dissolved in methanol and infused directly into the source.

Characterization Workflow

Caption: Workflow for the purification and characterization of synthesized Linezolid.

Mechanism of Action and Signaling Pathway

Linezolid exerts its anti-infective effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This is a unique mechanism of action that differs from other protein synthesis inhibitors.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

An In-depth Technical Guide to Anti-infective Agent 7 (AIA-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the urgent discovery of novel anti-infective agents.[1] This document provides a comprehensive technical overview of the discovery, origin, and characterization of a promising new candidate, designated Anti-infective Agent 7 (AIA-7). AIA-7 is a novel macrocyclic lactone isolated from a previously uncharacterized strain of Streptomyces enigmaticus, a filamentous bacterium sourced from deep-sea hydrothermal vents. Initial screenings have demonstrated its potent, broad-spectrum activity against a panel of clinically relevant, multi-drug resistant bacterial pathogens. This guide details the discovery workflow, summarizes its antimicrobial efficacy, outlines the experimental protocols for its isolation and characterization, and proposes a putative mechanism of action based on preliminary studies.

Discovery and Origin of AIA-7

The discovery of AIA-7 was the result of a high-throughput screening program aimed at identifying novel antimicrobial compounds from extremophilic microorganisms.[2] The rationale for targeting such environments is that unique selective pressures may drive the evolution of novel secondary metabolic pathways, producing structurally diverse and biologically active compounds.[3]

Source Organism:

-

Organism: Streptomyces enigmaticus sp. nov.

-

Isolate Designation: HVT-2023-007

-

Origin: Deep-sea hydrothermal vent, Pacific Ocean

-

Description: A gram-positive, filamentous bacterium isolated from a sediment sample.

The initial screening utilized a cross-streak method on agar plates, where S. enigmaticus HVT-2023-007 showed a significant zone of inhibition against test organisms, including Methicillin-resistant Staphylococcus aureus (MRSA).[4][5] This prompted further investigation into the isolation and identification of the active compound.

Quantitative Data Summary: Antimicrobial Activity

AIA-7 was evaluated for its in vitro antimicrobial activity against a panel of pathogenic bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6][7] The results are summarized in the table below.

| Bacterial Strain | Type | Resistance Profile | AIA-7 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | Susceptible | 0.25 | 1 | 0.5 |

| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | Methicillin-Resistant | 0.5 | 1 | >32 |

| Enterococcus faecalis (VRE, ATCC 51299) | Gram-positive | Vancomycin-Resistant | 1 | >256 | 1 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | Penicillin-Susceptible | 0.125 | 0.5 | 1 |

| Escherichia coli (ATCC 25922) | Gram-negative | Susceptible | 8 | >256 | 0.015 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Susceptible | 16 | >256 | 0.25 |

| Klebsiella pneumoniae (Carbapenem-Resistant) | Gram-negative | KPC-producing | 16 | >256 | >32 |

Table 1: Minimum Inhibitory Concentration (MIC) of AIA-7 against various bacterial strains.

Experimental Protocols

Isolation and Purification of AIA-7

The following protocol details the steps taken to isolate AIA-7 from the source organism.

-

Fermentation: S. enigmaticus HVT-2023-007 was cultured in a 100L bioreactor containing a yeast extract-malt extract broth. The culture was incubated for 10 days at 28°C with constant agitation.

-

Extraction: The culture broth was separated from the mycelial cake by centrifugation. The supernatant was extracted twice with an equal volume of ethyl acetate. The organic phases were combined and concentrated in vacuo to yield a crude extract.

-

Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on a silica gel column, using a stepwise gradient of hexane, ethyl acetate, and methanol. Fractions were tested for antimicrobial activity using a disk diffusion assay.[6]

-

Purification: The most active fraction was further purified by high-performance liquid chromatography (HPLC) using a C18 reverse-phase column and an acetonitrile/water gradient to yield pure AIA-7.

-

Structure Elucidation: The chemical structure of AIA-7 was determined using a combination of high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[8][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of AIA-7 was determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: A stock solution of AIA-7 was prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[6]

-

Inoculation: Bacterial strains were grown to a logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

Determination: The MIC was recorded as the lowest concentration of AIA-7 that completely inhibited visible bacterial growth.[5]

Proposed Mechanism of Action

Preliminary investigations suggest that AIA-7 inhibits bacterial protein synthesis.[10][11] Unlike conventional macrolides that target the 50S ribosomal subunit, AIA-7 appears to interfere with the function of the 30S ribosomal subunit, leading to the misreading of mRNA and subsequent production of nonfunctional proteins.[12] This distinct mechanism may explain its efficacy against strains resistant to other protein synthesis inhibitors.

Visualizations

Experimental Workflow for AIA-7 Discovery

The following diagram outlines the key stages in the discovery and isolation of AIA-7.

Caption: Workflow for the discovery and initial characterization of AIA-7.

Proposed Signaling Pathway Inhibition by AIA-7

This diagram illustrates the hypothetical mechanism of action of AIA-7 at the bacterial ribosome.

Caption: AIA-7's proposed inhibition of the 30S ribosomal subunit.

Conclusion and Future Directions

This compound represents a promising new scaffold for the development of novel antibiotics. Its potent activity against resistant Gram-positive bacteria and its unique proposed mechanism of action warrant further investigation. Future work will focus on in vivo efficacy studies, toxicity profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. The complete elucidation of its mechanism and potential for synergistic combinations with existing antibiotics will also be key areas of research.

References

- 1. Recent Advances in the Discovery of Plant-Derived Antimicrobial Natural Products to Combat Antimicrobial Resistant Pathogens: Insights from 2018–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial discovery from natural and unusual sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microchemlab.com [microchemlab.com]

- 7. scielo.br [scielo.br]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 12. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Anti-infective Agent 7: A Technical Whitepaper

This document provides a detailed overview of the in vitro efficacy, experimental protocols, and presumed mechanism of action of Anti-infective agent 7, a novel compound with demonstrated activity against significant global pathogens. The information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Efficacy and Cytotoxicity Data

This compound has demonstrated potent activity against the protozoan parasite Plasmodium falciparum and the bacterium Mycobacterium tuberculosis. Furthermore, it exhibits a favorable cytotoxicity profile, suggesting a selective mechanism of action against these pathogens.[1]

Table 1: Summary of In Vitro Activity of this compound

| Parameter | Organism/Cell Line | Value |

| IC₅₀ (Half-maximal Inhibitory Concentration) | Plasmodium falciparum | 2.5 µM |

| MIC (Minimum Inhibitory Concentration) | Mycobacterium tuberculosis | 9 µM |

| CC₅₀ (Half-maximal Cytotoxic Concentration) | Macrophage RAW 264.7 cells | 86 µM |

Data sourced from MedChemExpress, citing Koumpoura CL, et al. ACS Omega. 2022.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro efficacy and cytotoxicity of this compound. These protocols are based on standard practices in parasitology and microbiology.

Plasmodium falciparum Growth Inhibition Assay (IC₅₀ Determination)

This assay is designed to measure the concentration of a compound required to inhibit the growth of the malaria parasite P. falciparum by 50%.

-

Parasite Culture: The chloroquine-sensitive strain of P. falciparum is maintained in a continuous culture of human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum. Cultures are incubated at 37°C in a controlled atmosphere of 5% O₂, 5% CO₂, and 90% N₂.

-

Assay Preparation: Asynchronous parasite cultures, primarily at the ring stage with a parasitemia of 1%, are seeded into 96-well microtiter plates.

-

Compound Dilution: this compound is prepared in a series of dilutions (typically 2-fold) in the culture medium.

-

Incubation: The diluted compound is added to the parasite cultures and incubated for 72 hours under the conditions described in step 1.

-

Growth Measurement: Parasite growth is quantified using a DNA-intercalating fluorescent dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are normalized to a drug-free control (100% growth) and a background control (0% growth). The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Mycobacterium tuberculosis Growth Inhibition Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Strain: Mycobacterium tuberculosis (e.g., H37Rv strain) is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Assay Setup: The assay is performed in 96-well plates. A standardized inoculum of M. tuberculosis is added to each well.

-

Compound Dilution: this compound is serially diluted in the culture medium and added to the wells.

-

Incubation: The plates are sealed and incubated at 37°C for a period of 7 to 14 days, until visible growth is observed in the drug-free control wells.

-

MIC Determination: The MIC is determined visually as the lowest concentration of the agent that completely inhibits bacterial growth. This can be confirmed by adding a growth indicator like resazurin, which changes color in the presence of metabolic activity.

-

Analysis: The result is reported as the MIC value in µM.

Macrophage Cytotoxicity Assay (CC₅₀ Determination)

This assay evaluates the toxicity of the compound to a mammalian cell line to determine its selectivity.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Preparation: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The cells are incubated with the compound for a specified period (typically 48 or 72 hours).

-

Viability Assessment: Cell viability is measured using a metabolic assay, such as the MTT or MTS assay. This involves adding the reagent to the wells and measuring the resulting colorimetric change, which is proportional to the number of viable cells.

-

Data Analysis: The absorbance readings are converted to percentage viability relative to untreated control cells. The CC₅₀ value is determined by plotting the percentage viability against the compound concentration and fitting the data to a dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a proposed mechanism of action for this compound.

Caption: General experimental workflows for determining the in vitro efficacy and cytotoxicity of this compound.

While the specific molecular target of this compound is not explicitly detailed in the available literature, many anti-infective agents function by inducing oxidative stress within the pathogen.[2] This often involves the generation of reactive oxygen species (ROS) through electron transfer processes, leading to damage of essential biomolecules and ultimately, cell death.[2]

Caption: A proposed mechanism of action for this compound based on oxidative stress induction.

References

An In-depth Technical Guide to the Physicochemical Properties of Penicillin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the anti-infective agent Penicillin G (also known as Benzylpenicillin). The information presented herein is intended to support research, development, and formulation activities by providing key data, detailed experimental methodologies, and a visualization of its mechanism of action.

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of Penicillin G.

Table 1: General Physicochemical Properties of Penicillin G

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈N₂O₄S | [1] |

| Molecular Weight | 334.39 g/mol | [1] |

| Appearance | White or almost white crystalline powder | [2][3][4] |

| Melting Point | 214-217 °C (with decomposition) | [1] |

Table 2: Solubility and Partitioning Characteristics of Penicillin G

| Property | Value | Conditions | Source(s) |

| Water Solubility | Freely soluble (Potassium salt) | - | [2][5] |

| Slightly soluble (Procaine salt) | - | [3] | |

| pKa | ~2.75 | - | |

| LogP (n-octanol/water) | 1.83 | - |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of Penicillin G, based on established international guidelines.

Determination of Melting Point (Capillary Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 102.[6][7][8][9]

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature probe.[10][11]

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry Penicillin G is introduced into a capillary tube. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[10][11][12]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[10][11]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10][12] A preliminary, faster heating rate can be used to determine the approximate melting range.[12]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting.[13]

-

Reporting: The melting point is reported as a range between the onset and completion of melting.[6][13]

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105, for substances with solubility above 10⁻² g/L.[14][15][16][17][18]

Apparatus:

-

Constant temperature water bath or shaker.

-

Analytical balance.

-

Volumetric flasks.

-

Centrifuge.

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

-

Equilibration: An excess amount of Penicillin G is added to a known volume of water in a flask.

-

Agitation: The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached. A preliminary test can determine the necessary time for saturation.[18]

-

Phase Separation: The saturated solution is centrifuged to separate the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength.[19][20][21] A standard calibration curve should be prepared.[19][20]

-

Calculation: The water solubility is calculated as the average concentration from at least three replicate determinations.

Determination of Partition Coefficient (n-octanol/water): Shake Flask Method

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 107.[22][23][24][25][26]

Apparatus:

-

Mechanical shaker.

-

Centrifuge.

-

Volumetric glassware.

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Test Substance Addition: A small, accurately weighed amount of Penicillin G is dissolved in the appropriate phase (usually the one in which it is more soluble).

-

Partitioning: A known volume of the solution is added to a known volume of the other phase in a vessel. The vessel is then shaken at a constant temperature until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of Penicillin G in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Penicillin G in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value. The experiment should be performed in triplicate with different volume ratios of the two phases.[25]

Determination of pKa (Potentiometric Titration)

This protocol is based on standard potentiometric titration methods for determining the dissociation constant of weak acids.[27][28][29][30][31]

Apparatus:

-

Calibrated pH meter with a glass electrode.[27]

-

Burette.

-

Magnetic stirrer.

-

Beaker.

Procedure:

-

Sample Preparation: A known concentration of Penicillin G is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl.[27][29]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, known increments.[27][28][29]

-

pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[27][29]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The pKa is determined from the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure accuracy.[27]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are outlined below and visualized in the accompanying diagram.

-

Target Identification: The primary targets of Penicillin G are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation: Penicillin G's β-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to bind to the active site of PBPs, specifically the transpeptidase domain.

-

Covalent Modification: The strained β-lactam ring opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This inactivates the enzyme.

-

Disruption of Cell Wall Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

References

- 1. uspbpep.com [uspbpep.com]

- 2. toku-e.com [toku-e.com]

- 3. drugfuture.com [drugfuture.com]

- 4. drugfuture.com [drugfuture.com]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. acri.gov.tw [acri.gov.tw]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. nsmn1.uh.edu [nsmn1.uh.edu]

- 11. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 12. jk-sci.com [jk-sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. filab.fr [filab.fr]

- 17. laboratuar.com [laboratuar.com]

- 18. oecd.org [oecd.org]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. rjptonline.org [rjptonline.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 24. biotecnologiebt.it [biotecnologiebt.it]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 28. asdlib.org [asdlib.org]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 31. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

Preliminary Toxicity Screening of Anti-infective Agent 7: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel therapeutic candidate, Anti-infective Agent 7. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized toxicological data, and visual representations of experimental workflows and potential toxicity pathways.

Introduction

The emergence of drug-resistant pathogens necessitates the development of new anti-infective therapies.[1] this compound is a promising new chemical entity with demonstrated efficacy against a broad spectrum of multidrug-resistant bacteria. As part of the preclinical development process, a thorough evaluation of its safety profile is paramount.[2][3] This guide outlines the initial in vitro and in vivo toxicity studies performed to assess the preliminary safety of this compound and to determine the No Observed Adverse Effect Level (NOAEL).[3][4]

Data Summary

The preliminary toxicity of this compound was evaluated through a series of in vitro and in vivo assays. The quantitative data from these studies are summarized below.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was assessed against various cell lines to determine its selectivity for microbial cells over mammalian cells.

| Cell Line | Type | IC50 (µg/mL) |

| HEK293 | Human Embryonic Kidney | 128.5 |

| HepG2 | Human Hepatocellular Carcinoma | 95.2 |

| A549 | Human Lung Carcinoma | 150.8 |

In Vivo Acute Toxicity

An acute oral toxicity study was conducted in a murine model to determine the median lethal dose (LD50).

| Animal Model | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval |

| CD-1 Mice | Oral | 2150 | 1980 - 2320 |

Experimental Protocols

Detailed methodologies for the key toxicity screening experiments are provided below.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in mammalian cell lines.

Materials:

-

HEK293, HepG2, and A549 cell lines

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

After 24 hours, the medium was replaced with fresh medium containing serial dilutions of this compound (e.g., from 1 µg/mL to 512 µg/mL). A control group with vehicle (DMSO) was also included.

-

The plates were incubated for another 24 hours.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the control group, and the IC50 value was determined using a dose-response curve.[5][6]

In Vivo Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity (LD50) of this compound in a murine model.

Animal Model:

-

Healthy, adult CD-1 mice (male and female), 8-10 weeks old.

Procedure:

-

Animals were fasted for 4 hours prior to dosing.

-

Mice were divided into groups (n=5 per group) and administered a single oral dose of this compound at various concentrations (e.g., 1000, 1500, 2000, 2500, 3000 mg/kg body weight). The compound was dissolved in a suitable vehicle. A control group received only the vehicle.

-

Following administration, animals were observed for clinical signs of toxicity and mortality at 1, 4, and 24 hours, and then daily for 14 days.[7]

-

Body weights were recorded at the beginning and end of the study.

-

At the end of the 14-day observation period, surviving animals were euthanized, and a gross necropsy was performed.

-

The LD50 was calculated using a recognized statistical method, such as the Bliss method.[7]

Visualizations

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway for toxicity are presented below.

Caption: Experimental workflow for the preliminary toxicity screening of this compound.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

- 1. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]

- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]

"Anti-infective agent 7 structure-activity relationship (SAR) studies"

A Technical Guide to the Structure-Activity Relationship (SAR) of Anti-infective Agent 7 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a novel class of naphthofuroquinones, with a focus on this compound. This compound has demonstrated significant activity against critical infectious disease targets, including Plasmodium falciparum and Mycobacterium tuberculosis. This document summarizes the quantitative biological data, details the experimental methodologies, and visualizes the logical workflow of the SAR study.

Introduction

Core Structure and Synthesis

The synthesized compounds are primarily naphthofuroquinones. The core scaffold is constructed via a microwave-assisted reaction involving lawsone, an aldehyde, and an isocyanide.[1][2] This synthetic strategy allows for diversity at two key positions, R¹ and R², originating from the aldehyde and isocyanide building blocks, respectively.

-

R¹ Substituent: Derived from the aldehyde, this group is positioned on the furan ring of the naphthofuroquinone core.

-

R² Substituent: Originating from the isocyanide, this group is an N-substituted moiety on the furan ring.

The systematic variation of these R groups allows for a thorough investigation of the structure-activity relationship.

Quantitative Structure-Activity Relationship (SAR) Data

The anti-infective properties of the synthesized compounds were evaluated against P. falciparum (chloroquine-resistant W2 strain) and M. tuberculosis (H37Rv strain). Cytotoxicity was assessed using the RAW 264.7 murine macrophage cell line. The key findings are summarized in the tables below.

Table 1: SAR of Naphthofuroquinone Derivatives Against Plasmodium falciparum

| Compound ID | R¹ (from Aldehyde) | R² (from Isocyanide) | IC₅₀ (µM) vs. P. falciparum |

| 9 | Phenyl | Cyclohexyl | > 10 |

| 10 | 4-Fluorophenyl | Cyclohexyl | > 10 |

| 11 | 4-Chlorophenyl | Cyclohexyl | > 10 |

| 12 | 4-Bromophenyl | Cyclohexyl | 8.5 |

| 13 | 4-Nitrophenyl | Cyclohexyl | > 10 |

| 14 | 2-Furyl | Cyclohexyl | > 10 |

| 15 | Phenyl | tert-Butyl | 6.5 |

| 16 | 4-Fluorophenyl | tert-Butyl | 3.5 |

| 17 (Agent 7) | 4-Chlorophenyl | tert-Butyl | 2.5 |

| 18 | 4-Bromophenyl | tert-Butyl | 3.5 |

| 19 | 4-Nitrophenyl | tert-Butyl | 6.0 |

| 20 | 2-Furyl | tert-Butyl | 8.0 |

| 21 | Phenyl | 4-Methoxyphenyl | > 10 |

| 22 | 4-Fluorophenyl | 4-Methoxyphenyl | > 10 |

| 23 | 4-Chlorophenyl | 4-Methoxyphenyl | > 10 |

| 24 | 4-Bromophenyl | 4-Methoxyphenyl | > 10 |

| 25 | 4-Nitrophenyl | 4-Methoxyphenyl | > 10 |

| 26 | 2-Furyl | 4-Methoxyphenyl | > 10 |

SAR Insights for P. falciparum Activity:

-

Influence of R²: The nature of the isocyanide-derived substituent (R²) is critical. A bulky, non-aromatic group like tert-butyl is clearly favored for antiplasmodial activity over the cyclohexyl and 4-methoxyphenyl groups.

-

Influence of R¹: With the optimal tert-butyl group at R², halogen substitution at the para-position of the R¹ phenyl ring enhances potency. The chloro-substituted derivative, this compound (17 ), demonstrated the highest activity with an IC₅₀ of 2.5 µM. Bromo and fluoro substitutions also resulted in good activity.

Table 2: SAR of Naphthofuroquinone Derivatives Against Mycobacterium tuberculosis

| Compound ID | R¹ (from Aldehyde) | R² (from Isocyanide) | MIC (µM) vs. M. tuberculosis |

| 9 | Phenyl | Cyclohexyl | > 128 |

| 10 | 4-Fluorophenyl | Cyclohexyl | > 128 |

| 11 | 4-Chlorophenyl | Cyclohexyl | > 128 |

| 12 | 4-Bromophenyl | Cyclohexyl | > 128 |

| 13 | 4-Nitrophenyl | Cyclohexyl | > 128 |

| 14 | 2-Furyl | Cyclohexyl | > 128 |

| 15 | Phenyl | tert-Butyl | 12.0 |

| 16 | 4-Fluorophenyl | tert-Butyl | 11.0 |

| 17 (Agent 7) | 4-Chlorophenyl | tert-Butyl | 9.0 |

| 18 | 4-Bromophenyl | tert-Butyl | 10.0 |

| 19 | 4-Nitrophenyl | tert-Butyl | 12.0 |

| 20 | 2-Furyl | tert-Butyl | 11.0 |

| 21 | Phenyl | 4-Methoxyphenyl | > 128 |

| 22 | 4-Fluorophenyl | 4-Methoxyphenyl | > 128 |

| 23 | 4-Chlorophenyl | 4-Methoxyphenyl | > 128 |

| 24 | 4-Bromophenyl | 4-Methoxyphenyl | > 128 |

| 25 | 4-Nitrophenyl | 4-Methoxyphenyl | > 128 |

| 26 | 2-Furyl | 4-Methoxyphenyl | > 128 |

SAR Insights for M. tuberculosis Activity:

-

Dominance of R²: Similar to the antiplasmodial SAR, the tert-butyl group at the R² position is essential for antitubercular activity. Compounds with cyclohexyl or 4-methoxyphenyl at R² were inactive.

-

Marginal Influence of R¹: While all active compounds possessed the tert-butyl group, variations in the R¹ substituent had a less pronounced effect on the MIC values compared to the antiplasmodial data. Nevertheless, the 4-chlorophenyl derivative, this compound (17 ), again showed the best activity with a MIC of 9.0 µM.

Table 3: Cytotoxicity and Selectivity Index

The selectivity index (SI) is a critical parameter in drug discovery, indicating the therapeutic window of a compound. It is calculated as the ratio of cytotoxicity (CC₅₀) to the desired biological activity (IC₅₀ or MIC).

| Compound ID | R¹ | R² | CC₅₀ (µM) vs. RAW 264.7 | SI for P. falciparum (CC₅₀/IC₅₀) | SI for M. tuberculosis (CC₅₀/MIC) |

| 15 | Phenyl | tert-Butyl | 70 | 10.8 | 5.8 |

| 16 | 4-Fluorophenyl | tert-Butyl | 80 | 22.9 | 7.3 |

| 17 (Agent 7) | 4-Chlorophenyl | tert-Butyl | 86 | 34.4 | 9.6 |

| 18 | 4-Bromophenyl | tert-Butyl | 82 | 23.4 | 8.2 |

| 19 | 4-Nitrophenyl | tert-Butyl | 65 | 10.8 | 5.4 |

| 20 | 2-Furyl | tert-Butyl | 75 | 9.4 | 6.8 |

Cytotoxicity and Selectivity Insights:

-

The most active compounds, those with a tert-butyl group at R², exhibited moderate cytotoxicity.

-

This compound (17 ) not only displayed the best potency against both pathogens but also the highest cytotoxicity threshold (CC₅₀ = 86 µM) among the active analogs.

-

Consequently, compound 17 possesses the most favorable selectivity index for both P. falciparum (SI > 34) and M. tuberculosis (SI > 9), marking it as the most promising lead compound from this series for further development.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of SAR studies. The following sections outline the methodologies for the key biological assays.

In Vitro Antiplasmodial Activity Assay (P. falciparum)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of the malaria parasite.

-

Parasite Culture: The chloroquine-resistant W2 strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI 1640 medium supplemented with 10% human serum, under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

-

Assay Preparation: Test compounds are serially diluted in a 96-well microtiter plate. A suspension of synchronized ring-stage infected erythrocytes (at a defined parasitemia and hematocrit) is added to each well.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite maturation.

-

Quantification of Parasite Growth: Parasite growth is quantified by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by using a fluorescent DNA-intercalating dye like SYBR Green I.

-

Data Analysis: The results are expressed as a percentage of the growth of the untreated control. The IC₅₀ value, the concentration of the compound that inhibits parasite growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Antimycobacterial Activity Assay (M. tuberculosis)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of the bacteria.

-

Bacterial Culture: The H37Rv strain of M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Microplate Alamar Blue Assay (MABA): This is a common colorimetric method used for determining the MIC.

-

Assay Setup: The test compounds are serially diluted in a 96-well microtiter plate containing 7H9 broth. A standardized inoculum of M. tuberculosis is added to each well.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Reading the Results: After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6]

Cytotoxicity Assay (RAW 264.7 Cells)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound against a mammalian cell line to assess its general toxicity.

-

Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.[7]

-

Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

-

Incubation: The cells are incubated with the compounds for a specified period, typically 48 or 72 hours.

-

Viability Assessment: Cell viability is determined using a metabolic assay, such as the MTT or Resazurin assay. In the Resazurin assay, viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Data Analysis: Fluorescence is measured using a plate reader. The results are expressed as a percentage of the viability of the untreated control cells. The CC₅₀ value is calculated from the dose-response curve using non-linear regression.

Visualizing the SAR Workflow and Logic

The process of conducting a structure-activity relationship study follows a logical and iterative cycle. This workflow is visualized below.

Caption: Workflow of a Structure-Activity Relationship (SAR) study.

Conclusion

The structure-activity relationship study of this naphthofuroquinone series has successfully identified this compound (compound 17 ) as a promising lead for further drug development. The key structural determinants for potent anti-infective activity against both P. falciparum and M. tuberculosis are the presence of a tert-butyl group at the R² position and a 4-chlorophenyl group at the R¹ position. This specific combination yields a compound with the best biological activity and a favorable selectivity index. The detailed protocols and summarized data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon this promising chemical scaffold in the ongoing search for novel treatments for infectious diseases.

References

- 1. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - Vigipallia [integ04-cnspfv.archimed.fr]

- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Bioavailability and Pharmacokinetics of Anti-infective Agent 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-infective Agent 7 is a novel investigational compound demonstrating potent activity against a range of multi-drug resistant pathogens. A thorough understanding of its bioavailability and pharmacokinetic (PK) profile is paramount for its successful development from a preclinical candidate to a clinically effective therapeutic. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes to guide further research and development.

Pharmacokinetic Profile Summary

The pharmacokinetic properties of this compound have been characterized in multiple preclinical species and in early-phase human clinical trials. The agent exhibits dose-proportional exposure across the therapeutic range. The following tables summarize the key pharmacokinetic parameters.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Mouse (10 mg/kg IV) | Rat (10 mg/kg IV) | Dog (5 mg/kg IV) |

| Cmax (µg/mL) | 8.5 ± 1.2 | 10.2 ± 1.5 | 15.1 ± 2.3 |

| Tmax (h) | 0.25 | 0.25 | 0.5 |

| AUC₀-inf (µg·h/mL) | 12.8 ± 2.1 | 18.5 ± 2.9 | 35.7 ± 4.8 |

| t½ (h) | 1.8 ± 0.3 | 2.5 ± 0.4 | 4.1 ± 0.7 |

| CL (L/h/kg) | 0.78 ± 0.11 | 0.54 ± 0.09 | 0.14 ± 0.03 |

| Vd (L/kg) | 1.9 ± 0.2 | 1.7 ± 0.3 | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation.

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Humans (Phase I)

| Parameter | 100 mg Oral Dose | 250 mg Oral Dose | 50 mg IV Infusion |

| Cmax (µg/mL) | 1.2 ± 0.4 | 3.1 ± 0.8 | 5.5 ± 1.1 |

| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 | 1.0 (End of Infusion) |

| AUC₀-inf (µg·h/mL) | 10.5 ± 2.5 | 28.1 ± 5.9 | 18.9 ± 3.2 |

| t½ (h) | 6.2 ± 1.1 | 6.5 ± 1.3 | 5.9 ± 0.9 |

| CL (L/h) | - | - | 2.6 ± 0.4 |

| Vd (L) | - | - | 22.1 ± 3.7 |

| F (%) | 55.5 ± 8.2 | 59.4 ± 7.5 | - |

Data are presented as mean ± standard deviation. F denotes absolute oral bioavailability.

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental protocols. The methodologies for key studies are detailed below.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g, were used. Animals were fasted overnight prior to dosing.

-

Dosing:

-

Intravenous (IV) Group: this compound was administered as a single bolus dose of 10 mg/kg via the tail vein. The formulation was a 2 mg/mL solution in 5% dextrose.

-

Oral (PO) Group: this compound was administered via oral gavage at a dose of 20 mg/kg. The formulation was a 4 mg/mL suspension in 0.5% methylcellulose.

-

-

Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein into EDTA-coated tubes at pre-dose (0) and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters including Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes from different species.

Methodology:

-

Test System: Pooled liver microsomes from human, dog, rat, and mouse sources were used.

-

Incubation: this compound (1 µM final concentration) was incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system (cofactor) in a potassium phosphate buffer (100 mM, pH 7.4).

-

Time Points: Aliquots were taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction was stopped at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to measure the remaining percentage of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of compound remaining was plotted against time. The slope of this line was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mechanism of Action and Potential Interactions

This compound is believed to exert its effect by inhibiting the bacterial enzyme Dihydrofolate Reductase (DHFR), a critical component in the folic acid synthesis pathway. This inhibition disrupts the production of essential DNA precursors, leading to bacterial cell death.

Caption: Inhibition of the DHFR enzyme by this compound.

Given its primary clearance mechanism involves metabolism by cytochrome P450 enzymes, particularly CYP3A4, there is a potential for drug-drug interactions (DDIs). Co-administration with strong inhibitors or inducers of CYP3A4 may alter the pharmacokinetic exposure of this compound.

Caption: Logical relationship of potential CYP3A4-mediated drug interactions.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile in both preclinical species and humans, with moderate oral bioavailability and a half-life supportive of a viable dosing regimen. The primary metabolic pathways have been identified, highlighting a potential for drug-drug interactions that warrants further clinical investigation. The data and methodologies presented herein provide a solid foundation for designing subsequent late-stage clinical trials and for the continued development of this compound as a promising new therapeutic.

Methodological & Application

Application Note: Anti-infective Agent 7 Minimum Inhibitory Concentration (MIC) Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measurement in the assessment of new anti-infective agents, providing a quantitative measure of their potency.[2][3] This application note provides a detailed protocol for determining the MIC of "Anti-infective agent 7" using the broth microdilution method, a widely adopted technique for its efficiency and scalability.[4][5] The results of MIC testing are crucial for guiding drug development, establishing susceptibility breakpoints, and informing therapeutic strategies.[3][6]

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the anti-infective agent in a liquid growth medium.[4][7] This is typically performed in a 96-well microtiter plate format.[8][9] Following incubation under controlled conditions, the plates are examined for visible bacterial growth, often observed as turbidity.[1][4] The MIC is identified as the lowest concentration of the agent in which no visible growth occurs.[10][11]

Materials and Equipment

-

This compound (stock solution of known concentration)

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well, round-bottom microtiter plates[12]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate sterile liquid growth medium[1]

-

Sterile diluent (e.g., deionized water, saline, or DMSO, depending on agent solubility)[12]

-

Spectrophotometer or nephelometer

-

Sterile tubes for dilution

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)[13]

-

Microplate reader (optional, for quantitative turbidity measurement)[14]

-

0.5 McFarland turbidity standard[15]

-

Vortex mixer

Experimental Protocol

This protocol is based on established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[6]

4.1. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile broth or saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.[5]

-

Within 15 minutes of standardization, dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common approach is to dilute the 0.5 McFarland suspension 1:150 to get ~1x10⁶ CFU/mL, which is then diluted 1:2 when added to the wells.[15]

4.2. Preparation of Anti-infective Agent Dilutions (in 96-Well Plate)

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]

-

Prepare a stock solution of this compound at twice the highest desired final concentration in the test.[12]

-

Add 100 µL of this 2x concentrated agent to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to column 10.

-

After mixing the contents of column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before inoculation.[12]

-

Column 11 will serve as the growth control (no agent).

-

Column 12 will serve as the sterility control (no agent, no bacteria).[12]

4.3. Inoculation and Incubation

-

Add 100 µL of the standardized bacterial inoculum (prepared in step 4.1) to wells in columns 1 through 11. Do not inoculate column 12.[12]

-

The final volume in each test well (1-11) will be 200 µL. This step dilutes both the anti-infective agent and the inoculum by a factor of two, achieving the target bacterial concentration of 5 x 10⁵ CFU/mL.[15]

-

Seal the plate (e.g., with a lid or plastic bag) to prevent evaporation and contamination.[13]

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4][5]

4.4. Reading and Interpreting the MIC

-

After incubation, examine the plate for bacterial growth. The sterility control (column 12) should show no growth (no turbidity). The growth control (column 11) should show distinct turbidity.

-

Visually inspect the test wells (columns 1-10) for the lowest concentration of this compound that completely inhibits visible growth. This concentration is the MIC.[3] A faint haze or a single small button of growth at the bottom of the well may be disregarded.[3]

-

Alternatively, results can be read using a microplate reader by measuring the optical density (OD) at a wavelength such as 600 nm.[16] The MIC is the lowest concentration that shows an OD reading comparable to the sterility control.

Data Presentation

The quantitative parameters for the MIC assay should be standardized for reproducibility.

Table 1: Standard Parameters for Broth Microdilution MIC Assay

| Parameter | Recommended Value | Reference |

|---|---|---|

| Test Medium | Cation-Adjusted Mueller-Hinton Broth | [1] |

| Inoculum Preparation | 0.5 McFarland Standard | [15] |

| Final Inoculum Density | Approx. 5 x 10⁵ CFU/mL | [9][15] |

| Incubation Temperature | 35°C ± 2°C | [13] |

| Incubation Duration | 16-20 hours | [4][5] |

| Test Volume per Well | 200 µL |[16] |

Table 2: Example MIC Data Recording for this compound

| Well/Column | Agent 7 Conc. (µg/mL) | Growth (+/-) | Observation |

|---|---|---|---|

| 1 | 64 | - | Clear |

| 2 | 32 | - | Clear |

| 3 | 16 | - | Clear |

| 4 | 8 | - | Clear |

| 5 | 4 | - | Clear (MIC) |

| 6 | 2 | + | Turbid |

| 7 | 1 | + | Turbid |

| 8 | 0.5 | + | Turbid |

| 9 | 0.25 | + | Turbid |

| 10 | 0.125 | + | Turbid |

| 11 (Growth Control) | 0 | + | Turbid |

| 12 (Sterility Control) | 0 | - | Clear |

In the example above, the MIC for this compound is 4 µg/mL .

Visualizations

Diagrams help to clarify the experimental process and the logic of result interpretation.

Caption: Workflow for the broth microdilution MIC assay.

Caption: Interpretation of MIC values using clinical breakpoints.

Conclusion

The broth microdilution assay is a robust and reproducible method for determining the MIC of new anti-infective agents. Accurate determination of the MIC is a critical step in the preclinical evaluation of a compound, providing essential data on its potency and spectrum of activity. The interpretation of this value against established clinical breakpoints is necessary to predict potential clinical efficacy.[17][18]

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. qlaboratories.com [qlaboratories.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. goldbio.com [goldbio.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 17. droracle.ai [droracle.ai]

- 18. dickwhitereferrals.com [dickwhitereferrals.com]

Application Notes and Protocols for In Vitro Testing of Anti-infective Agent 7 Against Influenza A Virus

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro evaluation of "Anti-infective agent 7," a novel compound with potential antiviral activity against Influenza A virus. The following sections outline the necessary cell culture techniques, cytotoxicity assays, and antiviral efficacy assessments required to characterize the compound's activity profile.

Core Concepts in Antiviral Testing

Before proceeding with the experimental protocols, it is crucial to understand the key parameters used to evaluate the efficacy and safety of an antiviral compound:

-

50% Cytotoxic Concentration (CC50): The concentration of a compound that causes a 50% reduction in the viability of host cells. This is a primary indicator of the compound's toxicity.

-

50% Effective Concentration (EC50) or 50% Inhibitory Concentration (IC50): The concentration of a compound that inhibits viral replication or activity by 50%.[1] These terms are often used interchangeably.

-

Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[2] This index provides a measure of the compound's therapeutic window. A higher SI value is desirable, as it indicates that the compound is effective at concentrations well below those at which it is toxic to host cells.

Overall Experimental Workflow

The comprehensive evaluation of an anti-infective agent involves a multi-step process. It begins with the preparation of the host cells and virus stock, followed by parallel assessments of the agent's cytotoxicity and its specific antiviral activity. The final step involves data analysis to determine the agent's therapeutic potential.

Caption: High-level workflow for in vitro testing of this compound.

Protocol 1: Mammalian Cell Culture for Influenza Virus Studies

Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for the propagation and study of influenza viruses.[3]

Materials:

-

MDCK cell line (ATCC® CCL-34™)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryovial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with 5 mL of PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.[4] Neutralize the trypsin with 7-8 mL of complete growth medium and split the cells into new flasks at a ratio of 1:3 to 1:6.

Protocol 2: Determination of Virus Titer by Plaque Assay

The plaque assay is the gold standard for determining the concentration of infectious virus particles, expressed as plaque-forming units per milliliter (PFU/mL).[5]

Caption: Workflow for determining influenza virus titer using a plaque assay.

Materials:

-

Confluent MDCK cell monolayers in 6-well or 12-well plates

-

Influenza A virus stock

-

Virus Growth Medium (VGM): Serum-free DMEM with 1% Penicillin-Streptomycin and TPCK-Trypsin (1 µg/mL).

-

Overlay Medium: 2X DMEM mixed 1:1 with 1.2% Avicel® or agarose.

-

Crystal Violet solution (0.1% in 20% ethanol)

-

Formalin (10%) or 4% Paraformaldehyde for fixing

Procedure:

-

Cell Seeding: Seed MDCK cells into 12-well plates to achieve a 90-100% confluent monolayer on the day of infection.[6]

-

Serial Dilution: Prepare 10-fold serial dilutions of the virus stock (e.g., 10⁻¹ to 10⁻⁸) in cold VGM.[5]

-

Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Inoculate duplicate wells with 100-200 µL of each virus dilution.[5][6]

-

Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow for virus adsorption and to prevent the monolayer from drying out.[6][7]

-

Overlay: After the adsorption period, aspirate the inoculum. Add 1-2 mL of overlay medium to each well.[5]

-